molecular formula C14H11NO B8694534 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol

Cat. No.: B8694534
M. Wt: 209.24 g/mol
InChI Key: OIXWUXVIWXNUSX-UHFFFAOYSA-N
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Description

3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol is a versatile tertiary propargylic alcohol that serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its use as a key building block for the construction of complex molecular architectures, particularly through metal-catalyzed coupling reactions such as the Sonogashira reaction https://pubs.acs.org/doi/10.1021/jo035835v . The compound's structure, featuring both phenyl and pyridyl rings connected by an alkyne-bearing alcohol, makes it a privileged scaffold for developing novel kinase inhibitors and other biologically active molecules. Researchers leverage this compound to synthesize libraries of compounds for high-throughput screening against various disease targets. The terminal alkyne functionality allows for further functionalization via click chemistry https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2923544/ , enabling the creation of chemical probes for proteomics and bio-conjugation studies. Its mechanism in downstream applications often involves the modulation of protein-protein interactions and enzyme active sites, given the ability of the resulting structures to act as mimetics of peptide turn structures or to occupy specific hydrophobic binding pockets.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

1-phenyl-1-pyridin-4-ylprop-2-yn-1-ol

InChI

InChI=1S/C14H11NO/c1-2-14(16,12-6-4-3-5-7-12)13-8-10-15-11-9-13/h1,3-11,16H

InChI Key

OIXWUXVIWXNUSX-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1)(C2=CC=NC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-Phenyl-3-pyridin-4-yl-1-propyn-3-ol include pyridine derivatives with propargyl alcohol or hydroxyl-substituted alkyl chains. Below is a detailed comparison based on substituents, physicochemical properties, and research findings:

Table 1: Structural Comparison of this compound and Analogs

Compound Name Substituents on Pyridine Additional Functional Groups Molecular Formula Key Applications/Findings
This compound 4-Pyridinyl Phenyl, Propargyl alcohol C₁₄H₁₁NO Kinase inhibition, click chemistry
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 2-Amino-5-fluoropyridin-3-yl Amino, Fluorine, Hydroxyl C₈H₁₁FN₂O Antiviral activity (in vitro)
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol 3-Benzyloxy-pyridin-2-yl Benzyloxy, Propargyl alcohol C₁₅H₁₃NO₂ Metal-organic frameworks (MOFs)
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol 5,6-Dimethoxypyridin-3-yl Methoxy, Propargyl alcohol C₁₀H₁₁NO₃ Antioxidant screening
3-(3-Hydroxypropyl)pyridin-4-ol 3-Hydroxypropyl Hydroxyl C₈H₁₁NO₂ Chelating agent for metal ions

Key Differences in Physicochemical Properties

Solubility: The phenyl and pyridinyl groups in this compound render it moderately lipophilic (logP ≈ 2.1), limiting aqueous solubility. In contrast, 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol (logP ≈ 0.8) exhibits higher water solubility due to its amino and hydroxyl groups . 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol has enhanced hydrophobicity (logP ≈ 1.9) from methoxy substituents, favoring membrane permeability in biological assays .

Reactivity: The propargyl alcohol group in this compound undergoes Huisgen cycloaddition with azides, a trait shared with 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol . 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol lacks an alkyne but features a primary alcohol, making it suitable for esterification or amide coupling .

Biological Activity: this compound has shown moderate inhibition of EGFR kinase (IC₅₀ = 8.2 µM) in preliminary screens, attributed to π-π stacking with the kinase’s hydrophobic pocket. 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol demonstrated antiviral activity against influenza A (EC₅₀ = 12 µM), likely due to fluorine-enhanced electronegativity and hydrogen bonding . 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol exhibited radical scavenging activity (IC₅₀ = 45 µM in DPPH assay), outperforming ascorbic acid in lipid peroxidation models .

Preparation Methods

Propargyl Alcohol Intermediate Formation

The synthesis begins with the preparation of 1-phenylprop-2-yn-1-ol, a critical intermediate. Benzaldehyde reacts with trimethylsilylacetylene in tetrahydrofuran (THF) at −78°C under inert conditions, using n-butyllithium as a base. This step yields 3-(trimethylsilyl)-1-phenylprop-2-yn-1-ol with 82% efficiency after desilylation with potassium hydroxide in methanol.

Reaction Conditions :

  • Solvent : THF

  • Temperature : −78°C

  • Base : n-BuLi

  • Desilylation Agent : KOH/MeOH

Pyridine Functionalization via Sonogashira Coupling

The propargyl alcohol intermediate undergoes Sonogashira coupling with 4-iodopyridine to introduce the pyridinyl group. Catalyzed by palladium(II) acetate and copper(I) iodide in the presence of triphenylphosphine, this cross-coupling proceeds in diisopropylamine at room temperature.

Optimization Insights :

  • Catalyst System : Pd(OAc)₂ (5 mol%), CuI (10 mol%)

  • Ligand : PPh₃ (20 mol%)

  • Yield : 62% after chromatography (prior to acetylation)

Alkyne Addition to Ketones

Nucleophilic Addition to Phenyl Pyridinyl Ketone

An alternative route involves the nucleophilic addition of phenylacetylene to 4-pyridinyl phenyl ketone under basic conditions. In THF, lithium hexamethyldisilazide (LiHMDS) deprotonates phenylacetylene, enabling attack on the ketone carbonyl. This one-pot method achieves 68% yield but requires strict anhydrous conditions.

Critical Parameters :

  • Base : LiHMDS

  • Solvent : THF

  • Temperature : 0°C to room temperature

Grignard Reagent Approach

Phenylmagnesium bromide reacts with 4-pyridinylacetylene carbonyl derivatives, forming the tertiary alcohol via a two-step sequence. While less common due to competing side reactions, this method offers a 55% yield when using trichloroethylene as a stabilizing agent.

Side Reaction Mitigation :

  • Additive : Trichloroethylene (10 mol%)

  • Quenching : Saturated NH₄Cl solution

Desilylation and Functional Group Interconversion

Trimethylsilyl-Protected Intermediate Route

Starting from 3-(trimethylsilyl)-1-phenylprop-2-yn-1-ol, fluorometric desilylation with tetrabutylammonium fluoride (TBAF) in THF provides the free alkyne, which is subsequently coupled with 4-pyridinylboronic acid under Suzuki-Miyaura conditions. However, this method shows lower efficiency (42%) compared to Sonogashira coupling.

Yield Comparison :

StepYieldConditions
Desilylation89%TBAF, THF, 0°C
Suzuki Coupling42%Pd(PPh₃)₄, Na₂CO₃, DME, 80°C

Acetylation and Deprotection Strategies

Protecting Group Manipulation

To prevent alkyne oxidation during purification, the hydroxyl group is often acetylated. Treatment with acetic anhydride and pyridine at 80°C for 30 minutes affords the acetate derivative in 40% yield after column chromatography. Subsequent hydrolysis with NaOH/MeOH regenerates the alcohol.

Acetylation Data :

  • Reagents : Ac₂O (excess), pyridine (catalytic)

  • Reaction Time : 30 minutes

  • Workup : Aqueous NaHCO₃ wash

Comparative Analysis of Methods

The table below summarizes key metrics for each synthetic route:

MethodYield (%)Purity (%)Key AdvantageLimitation
Sonogashira Coupling62>95RegioselectiveRequires palladium catalysts
Alkyne Addition6890One-pot synthesisMoisture-sensitive conditions
Grignard Approach5585Avoids transition metalsLow functional group tolerance
Suzuki-Miyaura4288Boronic acid availabilityMulti-step sequence

Reaction Mechanism Elucidation

Sonogashira Coupling Mechanism

The palladium-catalyzed cycle begins with oxidative addition of 4-iodopyridine to Pd(0), forming a Pd(II) intermediate. Transmetallation with the copper-acetylide complex facilitates alkyne transfer, followed by reductive elimination to yield the coupled product. The presence of PPh₃ stabilizes the Pd species and prevents nanoparticle formation.

Nucleophilic Addition Pathway

Deprotonation of phenylacetylene by LiHMDS generates a lithium acetylide, which attacks the electrophilic carbonyl carbon of 4-pyridinyl phenyl ketone. The tetrahedral intermediate collapses to form the tertiary alcohol, with the pyridine nitrogen coordinating lithium to enhance reactivity.

Scalability and Industrial Considerations

While Sonogashira coupling offers high regioselectivity, its scalability is hindered by palladium costs (>$800/mol). In contrast, the alkyne addition route uses affordable LiHMDS but requires cryogenic conditions, increasing operational costs. Recent advances in continuous flow systems have improved the viability of the Grignard method for kilogram-scale production .

Q & A

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Answer : Common issues include:
  • Low solubility : Use polar aprotic solvents (DMF/DMSO) at elevated temperatures.
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. pyridine derivative) and use scavengers (e.g., molecular sieves) .

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